molecular formula C11H8N4O B8333032 3-(2-Amino-6-oxo-1,6-dihydropyrimidin-4-yl)benzonitrile

3-(2-Amino-6-oxo-1,6-dihydropyrimidin-4-yl)benzonitrile

Cat. No. B8333032
M. Wt: 212.21 g/mol
InChI Key: MZYUWHOVELMRHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07737153B2

Procedure details

2.00 g (9.42 mmol) of 3-(2-amino-6-oxo-1,6-dihydropyrimidin-4-yl)benzonitrile (from example LV) are suspended in 10 ml of phosphoryl chloride. Over a period of one hour, 180 mg (1.23 mmol) of N,N-diethylaniline are added dropwise, and over a period of a further hour, the mixture is heated to 115° C. The mixture is then heated at RF for one hour. The mixture is allowed to cool to RT and poured into ice water. The mixture is extracted twice with ethyl acetate and the solvent is removed under reduced pressure. The residue is suspended in water. With ice-cooling, the solution is neutralized by addition of conc. sodium hydroxide solution. Saturated sodium carbonate solution is added, and the mixture is stirred at RT overnight. The precipitate is filtered off with suction and washed with water. This gives the title compound.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
180 mg
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[NH:3][C:4](=O)[CH:5]=[C:6]([C:8]2[CH:9]=[C:10]([CH:13]=[CH:14][CH:15]=2)[C:11]#[N:12])[N:7]=1.C(N(CC)C1C=CC=CC=1)C.P(Cl)(Cl)([Cl:30])=O>>[NH2:1][C:2]1[N:7]=[C:6]([C:8]2[CH:9]=[C:10]([CH:13]=[CH:14][CH:15]=2)[C:11]#[N:12])[CH:5]=[C:4]([Cl:30])[N:3]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC=1NC(C=C(N1)C=1C=C(C#N)C=CC1)=O
Step Two
Name
Quantity
180 mg
Type
reactant
Smiles
C(C)N(C1=CC=CC=C1)CC
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
over a period of a further hour
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then heated at RF for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to RT
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted twice with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the solvent is removed under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
With ice-cooling
ADDITION
Type
ADDITION
Details
the solution is neutralized by addition of conc. sodium hydroxide solution
ADDITION
Type
ADDITION
Details
Saturated sodium carbonate solution is added
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered off with suction
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=NC(=CC(=N1)C=1C=C(C#N)C=CC1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.